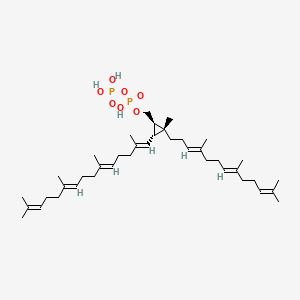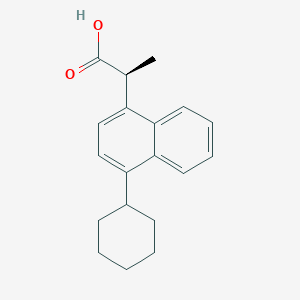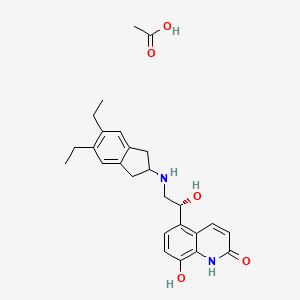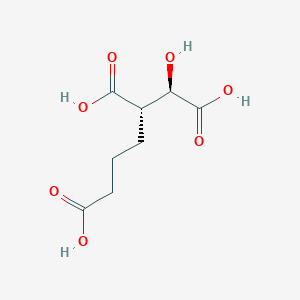
Prephytoene diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R)-prephytoene diphosphate is the (1R,2R,3R)-diastereomer of prephytoene diphosphate. It is a conjugate acid of a (1R,2R,3R)-prephytoene diphosphate(3-). It is an enantiomer of a (1S,2S,3S)-prephytoene diphosphate.
Wissenschaftliche Forschungsanwendungen
Carotenoid Biosynthesis
Prephytoene diphosphate plays a crucial role in the biosynthesis of carotenoids, particularly in the initial steps. A study on Erwinia herbicola identified the crtE gene, which encodes for the enzyme geranylgeranyl diphosphate synthase. This enzyme converts geranylgeranyl diphosphate (GGPP) into prephytoene diphosphate and subsequently into phytoene, an early carotenoid precursor (Math, Hearst, & Poulter, 1992). Similarly, a study on Capsicum chromoplast stroma found that a single protein, named phytoene synthase, catalyzes the synthesis of phytoene from prephytoene diphosphate (Dogbo, Laferriere, D'harlingue, & Camara, 1988).
Photoinduced Synthesis in Microorganisms
The synthesis of prephytoene diphosphate can be photoinduced in certain microorganisms. Research on a Mycobacterium species revealed that light exposure leads to the synthesis of prephytoene pyrophosphate and its synthetase, suggesting the importance of light in regulating carotene precursor synthesis (Gregonis & Rilling, 1973).
Role in Higher Plant Chloroplasts
In higher plants, the biosynthesis of isoprenoids, including carotenoids, involves prephytoene diphosphate. A study demonstrated that higher plants use a mevalonate-independent pathway in chloroplasts for isoprenoid biosynthesis, which includes the formation of prephytoene diphosphate (Lichtenthaler, Schwender, Disch, & Rohmer, 1997).
Enzymatic Activity and Regulation
Further understanding of prephytoene diphosphate's role is enhanced by studies on enzymes like phytoene synthase from Erwinia herbicola. This enzyme, essential for carotenoid biosynthesis, catalyzes the conversion of GGPP to prephytoene diphosphate and then to phytoene (Iwata-Reuyl, Math, Desai, & Poulter, 2003).
Plant Metabolism
The metabolism of plastid terpenoids, including the synthesis of phytoene from prephytoene pyrophosphate, is a critical process in various plant plastids. This synthesis occurs in the stromal fraction of chloroplasts, etioplasts, and amyloplasts (Dogbo, Bardat, Laferriere, Quennemet, Brangeon, & Camara, 1987).
Eigenschaften
CAS-Nummer |
38005-61-7 |
|---|---|
Produktname |
Prephytoene diphosphate |
Molekularformel |
C40H68O7P2 |
Molekulargewicht |
722.9 g/mol |
IUPAC-Name |
[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |
InChI-Schlüssel |
RVCNKTPCHZNAAO-UZDKSQMHSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Andere CAS-Nummern |
38005-61-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)

![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)

![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)
